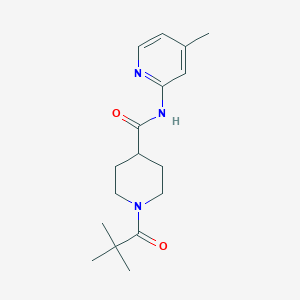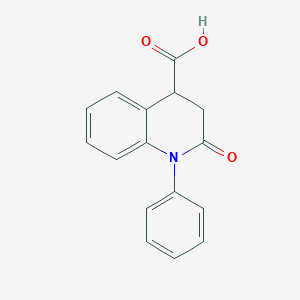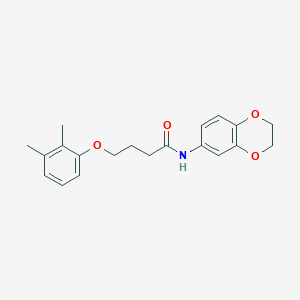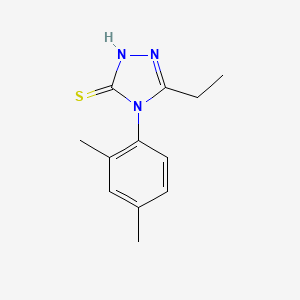![molecular formula C23H21N3O3 B4667361 N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B4667361.png)
N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide
Descripción general
Descripción
N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "AMG 232" and belongs to the class of small molecule inhibitors that target the p53-MDM2 interaction.
Mecanismo De Acción
The mechanism of action of AMG 232 involves the inhibition of the interaction between p53 and MDM2. MDM2 is a negative regulator of p53, and its overexpression in cancer cells can lead to the degradation of p53, resulting in the loss of its tumor-suppressive functions. AMG 232 binds to the hydrophobic pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
AMG 232 has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In addition, AMG 232 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AMG 232 in lab experiments is its potent anti-tumor activity. This makes it an attractive candidate for further development as a therapeutic agent for cancer treatment. However, one of the limitations of using AMG 232 in lab experiments is its high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the research and development of AMG 232. One potential direction is to explore its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases or viral infections. Additionally, further studies are needed to fully understand the mechanism of action of AMG 232 and to identify potential biomarkers for patient selection and monitoring.
Aplicaciones Científicas De Investigación
AMG 232 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This activation of p53 results in the induction of apoptosis and cell cycle arrest in cancer cells. AMG 232 has been tested in preclinical models of various types of cancer, including breast, lung, and colon cancer, and has shown promising results.
Propiedades
IUPAC Name |
N-[4-[(4-acetamidophenyl)carbamoyl]phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-3-5-17(6-4-15)22(28)25-20-9-7-18(8-10-20)23(29)26-21-13-11-19(12-14-21)24-16(2)27/h3-14H,1-2H3,(H,24,27)(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYIOAVTUSCERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4667283.png)
![4-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4667290.png)


![4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4667318.png)

![2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4667339.png)

![2-{[6-(4-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B4667350.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4667353.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4667365.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B4667367.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4667380.png)
